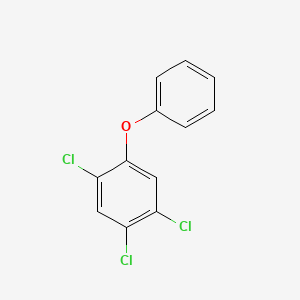

2,4,5-Trichlorodiphenyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Trichloro-5-phenoxybenzene is an organochlorine compound characterized by the presence of three chlorine atoms and a phenoxy group attached to a benzene ring. This compound is known for its chemical stability and is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-5-phenoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the chlorination of phenoxybenzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of 1,2,4-trichloro-5-phenoxybenzene often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, helps in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1,2,4-Trichloro-5-phenoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated products.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide for nucleophilic substitution, and aluminum chloride for electrophilic substitution.

Major Products

Oxidation: Chlorinated benzoic acids.

Reduction: Partially dechlorinated benzene derivatives.

Substitution: Various substituted phenoxybenzenes depending on the reagents used.

Aplicaciones Científicas De Investigación

1,2,4-Trichloro-5-phenoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its effects on microbial degradation and environmental persistence.

Medicine: Investigated for potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic compounds.

Industry: Employed in the production of pesticides, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,2,4-trichloro-5-phenoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms and phenoxy group influence the reactivity of the benzene ring. The presence of electron-withdrawing chlorine atoms makes the ring more susceptible to nucleophilic attack, while the phenoxy group can stabilize intermediates formed during reactions.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Trichlorobenzene: Similar in structure but lacks the phenoxy group.

1,2,3-Trichlorobenzene: Another isomer with different chlorine atom positions.

1,3,5-Trichlorobenzene: Isomer with chlorine atoms in a symmetrical arrangement.

Uniqueness

1,2,4-Trichloro-5-phenoxybenzene is unique due to the presence of both chlorine atoms and a phenoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Actividad Biológica

2,4,5-Trichlorodiphenyl ether (TCDE) is a halogenated organic compound that has garnered attention due to its diverse biological activities and environmental implications. This article provides an in-depth examination of the biological activity of TCDE, including its cytotoxicity, antimicrobial properties, and potential mechanisms of action. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

TCDE is a chlorinated diphenyl ether with the chemical formula C12H7Cl3O. Its structure consists of two phenyl rings connected by an ether linkage, with three chlorine atoms substituted at the 2, 4, and 5 positions.

| Property | Value |

|---|---|

| Molecular Weight | 292.54 g/mol |

| Boiling Point | 320 °C |

| Solubility | Insoluble in water |

| Density | 1.45 g/cm³ |

Cytotoxicity

Research indicates that TCDE exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that TCDE has an IC50 value of approximately 76.5 µM against K562 human leukemia cells, indicating its potential as an anticancer agent . Additionally, TCDE has been shown to induce apoptosis in several cell lines, including HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) cells.

Antimicrobial Activity

TCDE displays notable antimicrobial properties. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 6.3 µM against strains such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of TCDE

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 |

| Escherichia coli | 1.0 - 2.0 |

| Bacillus subtilis | 3.0 - 6.3 |

The biological activity of TCDE is attributed to its ability to interfere with cellular signaling pathways. It has been shown to inhibit the MEK-ERK signaling pathway, which is crucial for cell proliferation and survival . This inhibition may lead to increased reactive oxygen species (ROS) production, resulting in oxidative stress and subsequent apoptosis in cancer cells.

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of TCDE on various cancer cell lines, including HeLa and HCT-116 (colorectal carcinoma). The results indicated that TCDE induced significant cell death through apoptosis, with flow cytometry revealing an increase in the sub-G1 phase population, indicative of apoptotic cells .

Case Study 2: Antimicrobial Efficacy Against Pathogenic Bacteria

In another study, TCDE was tested against multiple bacterial strains isolated from clinical samples. The results confirmed its efficacy as an antimicrobial agent, particularly against Bacillus subtilis, where it exhibited a strong inhibitory effect at low concentrations .

Environmental Impact and Toxicity

Despite its biological activity, TCDE poses environmental concerns due to its persistence and bioaccumulation potential in aquatic ecosystems. It has been detected in various environmental matrices, raising questions about its long-term ecological effects .

Propiedades

Número CAS |

52322-80-2 |

|---|---|

Fórmula molecular |

C12H7Cl3O |

Peso molecular |

273.5 g/mol |

Nombre IUPAC |

1,2,4-trichloro-5-phenoxybenzene |

InChI |

InChI=1S/C12H7Cl3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H |

Clave InChI |

UWKZWXCTDPYXHU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.